Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl-
Description
Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- (CAS: 132330-44-0), is a substituted benzenesulfonamide derivative characterized by a 4-methyl group on the benzene ring and two nitrogen-bound substituents: a dimethyl group and a propargyl (2-propyn-1-yl) moiety. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their pharmacological and biochemical properties, including enzyme inhibition and antimicrobial activity .
Synthesis of such derivatives typically involves nucleophilic substitution reactions. For example, analogous compounds are synthesized via tosylation of amines or substitution of sulfonate esters with azide or alkyne groups .
Properties
IUPAC Name |
N,4-dimethyl-N-prop-2-ynylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-4-9-12(3)15(13,14)11-7-5-10(2)6-8-11/h1,5-8H,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMSNFFZKULPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240132-49-4 | |
| Record name | N,4-dimethyl-N-(prop-2-yn-1-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- typically involves the reaction of benzenesulfonyl chloride with N,N-dimethylpropynylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used
Scientific Research Applications
Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The propynyl group may also facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Propargyl vs. Allyl Groups
- Target Compound (N,4-dimethyl-N-2-propyn-1-yl-) : The propargyl group’s linear geometry and sp-hybridized carbon may enhance binding to enzymes like carbonic anhydrase (CA) through hydrophobic or π-π interactions .
- N,N-Diallyl-4-methylbenzenesulfonamide : The allyl groups (sp² hybridization) offer greater conformational flexibility but reduced electron-withdrawing effects compared to propargyl. This derivative shows moderate antimicrobial activity but lower CA inhibition than propargyl analogs .
Aromatic vs. Heterocyclic Substituents
- N-(5-Nitro-2-pyridinyl)-4-methylbenzenesulfonamide : Incorporation of a nitro-pyridinyl group significantly improves binding affinity (Vina score: −9.5 kcal/mol) to viral VP1 proteins, attributed to the nitro group’s electron-withdrawing properties enhancing polar interactions .
- (Z)-N-(Thiadiazolylidene)benzenesulfonamide : Thiadiazole rings enhance TrkA kinase inhibition (observed activity: 0.2920 in QSAR models), likely due to hydrogen bonding with the kinase active site .
Comparative Pharmacological Profiles
Key Research Findings and Trends
Carbonic Anhydrase Inhibition : The benzenesulfonamide core is critical for CA binding. Propargyl and ureido substituents improve isoform selectivity (e.g., hCA IX/XII over hCA I/II) .
Antiviral and Antimicrobial Activity : Nitro and heterocyclic groups (e.g., pyridinyl, thiadiazole) enhance binding to viral proteins (e.g., VP1) or bacterial targets, as seen in docking studies .
QSAR Insights: Electron-withdrawing groups (e.g., −NO₂) and rigid substituents (e.g., propargyl) correlate with improved inhibitory activity in machine learning models .
Biological Activity
Benzenesulfonamide derivatives are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. This article focuses on the biological activity of the specific compound Benzenesulfonamide, N,4-dimethyl-N-2-propyn-1-yl- , exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.
The biological activity of benzenesulfonamides often involves their interaction with specific biochemical pathways. For instance, some studies indicate that these compounds can inhibit certain enzymes or receptors that play critical roles in physiological processes.
- Cardiovascular Effects : Research has demonstrated that benzenesulfonamide derivatives can significantly influence perfusion pressure and coronary resistance. For example, experiments using isolated rat hearts showed that specific derivatives decreased perfusion pressure in a time-dependent manner, suggesting a potential role in cardiovascular modulation through calcium channel inhibition .
- Antimicrobial Activity : Many benzenesulfonamide compounds exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism makes them effective against a variety of bacterial infections.
Case Study: Cardiovascular Impact
A study evaluated the effects of benzenesulfonamide derivatives on isolated rat hearts. The experimental design included various groups treated with different concentrations of benzenesulfonamide and its derivatives. Below is a summary table of the experimental setup:
| Group | Compound | Dose (nM) | Observations |
|---|---|---|---|
| I | Control | - | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 | Baseline perfusion pressure |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 | Moderate decrease in perfusion pressure |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 | Significant decrease in perfusion pressure |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 | Marked decrease in perfusion pressure |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 | Mild decrease in perfusion pressure |
The results indicated that Compound 4 , specifically 4-(2-amino-ethyl)-benzenesulfonamide, was the most effective at reducing perfusion pressure compared to the control and other compounds tested .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of benzenesulfonamides:
- Calcium Channel Interaction : The theoretical interaction of certain benzenesulfonamides with L-type calcium channels suggests that these compounds may act as negative inotropic agents, potentially useful in treating conditions like hypertension or heart failure .
- Antimicrobial Efficacy : The structure-activity relationship (SAR) studies have shown that modifications to the sulfonamide group can enhance antimicrobial activity against resistant strains of bacteria .
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